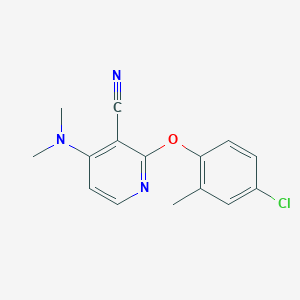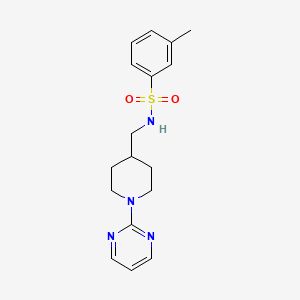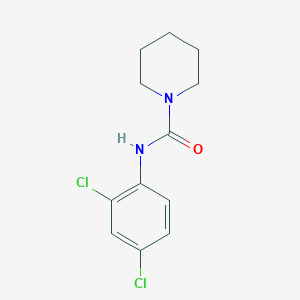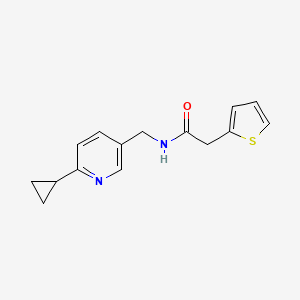
N-(4-chloromethylphenylmethyl)acetamide
Overview
Description
N-(4-chloromethylphenylmethyl)acetamide, also known as Chloroacetaldehyde N-(4-chlorobenzyl)imine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The exact mechanism of action of N-(4-chloromethylphenylmethyl)acetamide is not fully understood. However, it is believed to act by modulating the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. By blocking these channels, this compound can reduce the excitability of neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes in the body. It has been found to increase the levels of neurotransmitters such as GABA and serotonin, which are involved in the regulation of mood, anxiety, and pain perception. Additionally, it has been shown to reduce the levels of inflammatory cytokines, indicating its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloromethylphenylmethyl)acetamide is its high potency and selectivity for voltage-gated sodium channels. This makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle and analyze it safely.
Future Directions
There are several potential future directions for research on N-(4-chloromethylphenylmethyl)acetamide. One area of interest is the development of new antiepileptic and analgesic drugs based on its structure and mechanism of action. Additionally, its potential anti-inflammatory effects suggest its potential use in the treatment of inflammatory disorders such as arthritis and multiple sclerosis. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
N-(4-chloromethylphenylmethyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant activity in animal models, making it a promising candidate for the development of new antiepileptic drugs. Additionally, it has been found to possess analgesic and anti-inflammatory properties, indicating its potential use in the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
N-[[4-(chloromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)12-7-10-4-2-9(6-11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHOMUWKSPYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223512-41-2 | |
| Record name | N-{[4-(chloromethyl)phenyl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)

![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)


![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)